1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(4-bromophenyl)-1,3-benzoxazole-5-amine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: The major products are typically the corresponding naphthoquinone derivatives.
Reduction: The major products are the reduced forms of the Schiff base, such as amines.
Substitution: The major products depend on the substituent introduced, such as methoxy or tert-butyl derivatives.
Scientific Research Applications
1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol: Similar in structure but contains a morpholine group instead of a bromophenyl group.
1-[(E)-{[3-nitrophenyl]imino}methyl]naphthalen-2-ol: Contains a nitrophenyl group instead of a bromophenyl group.
Uniqueness
1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol is unique due to the presence of the bromophenyl and benzoxazole moieties, which confer distinct electronic and steric properties. These features enhance its binding affinity to molecular targets and its photophysical properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C24H15BrN2O2 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
1-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H15BrN2O2/c25-17-8-5-16(6-9-17)24-27-21-13-18(10-12-23(21)29-24)26-14-20-19-4-2-1-3-15(19)7-11-22(20)28/h1-14,28H |
InChI Key |
YUUXIUNZOKQLPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br)O |
Origin of Product |
United States |
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